(1H-Imidazol-2-yl)methanamine hydrochloride
Overview
Description
(1H-Imidazol-2-yl)methanamine hydrochloride, also known as 2-amino-1-methyl-1H-imidazole hydrochloride (AMIM-HCl), is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. In addition, AMIM-HCl has been used in the study of biochemical and physiological processes, in drug screening, and in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Synthesis of Imidazopyrazines : Utilizing the nucleophilicity of the nitrogen atom in imidazoles, a one-pot synthesis method for imidazopyrazines was developed. This method involves the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with aldehydes and isocyanides, leading to imidazopyrazine derivatives with high yields and robustness (Galli et al., 2019).
Synthesis of Oxadiazole Derivatives : Novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were synthesized, indicating the versatility of imidazole derivatives in creating new compounds with varied properties (Vishwanathan & Gurupadayya, 2014).
Development of Schiff Base Metal Complexes : Schiff base metal complexes derived from 2-aminomethylbenzimidazole showcased potential biological activities, highlighting the utility of imidazole derivatives in coordination chemistry and bioactive compound synthesis (al-Hakimi et al., 2020).
Biological and Medicinal Applications
Antimicrobial Activity : Some imidazole derivatives, like 1H-benzo[d]imidazol-2-yl)methanamine, have been found to exhibit significant antimicrobial properties, indicating their potential in developing new antimicrobial agents (Ajani et al., 2016).
Catalysis and Corrosion Inhibition : Imidazole derivatives have been studied as eco-friendly corrosion inhibitors, showcasing their application in industrial processes and materials science (Yadav et al., 2015).
Fluorescence Properties in Probing : Imidazole derivatives, like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, have been synthesized and studied for their fluorescence properties, which could be useful in probing and detection applications (Wen-yao, 2012).
Industrial and Material Science Applications
Corrosion Inhibition in Steel : Imidazole-based molecules have been applied as corrosion inhibitors for carbon steel in acidic mediums, demonstrating their utility in protecting industrial materials (Costa et al., 2021).
Polymer Synthesis and Characterization : Novel poly(amide-ether)s bearing imidazole pendants have been synthesized and characterized, showing significant potential in the development of polymers with specific physical and optical properties (Ghaemy et al., 2013).
properties
IUPAC Name |
1H-imidazol-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSLJGZOIDXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377800 | |
Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138799-95-8 | |
Record name | 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.